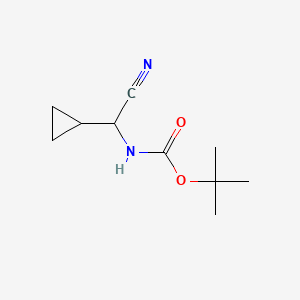

tert-Butyl (cyano(cyclopropyl)methyl)carbamate

説明

tert-Butyl (cyano(cyclopropyl)methyl)carbamate (CAS: 507264-68-8) is a carbamate derivative featuring a cyclopropane ring substituted with a cyano group. It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor agonists. Its stability, conferred by the tert-butyl carbamate (Boc) protecting group, makes it valuable for multistep organic syntheses .

特性

分子式 |

C10H16N2O2 |

|---|---|

分子量 |

196.25 g/mol |

IUPAC名 |

tert-butyl N-[cyano(cyclopropyl)methyl]carbamate |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-5H2,1-3H3,(H,12,13) |

InChIキー |

LHWBWOBMUPVVQU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(C#N)C1CC1 |

製品の起源 |

United States |

準備方法

Preparation Methods of tert-Butyl (cyano(cyclopropyl)methyl)carbamate

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the cyclopropylmethyl backbone bearing a cyano group.

- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the amine functionality.

- Purification and characterization of the final carbamate product.

The key challenge is the selective functionalization of the cyclopropyl ring and the installation of the cyano and carbamate groups without side reactions such as ring opening or overreaction.

Reported Synthetic Routes

Preparation of Cyclopropylamine Intermediates

One common approach starts from cyclopropyl-containing precursors, such as 1-(cyclopropyl)cyclopropylamine hydrochloride, which can be prepared via Curtius degradation of the corresponding acid through azide intermediates. This method yields N-Boc-protected cyclopropylamines in moderate to good yields (around 76%).

Scheme Summary:

- Acid precursor → Azide intermediate (via sodium azide) → Curtius rearrangement → N-Boc-protected cyclopropylamine

This route is scalable and has been demonstrated on multi-gram scales with yields ranging from 60% to 90%, depending on reaction time and conditions.

Carbamate Formation via Boc Protection

The amine intermediate is then reacted with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to afford the tert-butyl carbamate derivative. This reaction is typically carried out in anhydrous solvents such as dichloromethane or acetone at low temperatures (0 to 5 °C) to minimize side reactions.

Specific Method for this compound

While direct literature on this compound is limited, analogous compounds such as tert-butyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate have been synthesized with high purity (95%) using similar carbamate protection strategies.

A plausible synthetic route involves:

- Preparation of the cyano-substituted cyclopropylmethyl amine intermediate.

- Boc protection using Boc anhydride or tert-butyl chloroformate under basic conditions.

- Purification by crystallization or chromatography.

Reaction Conditions and Optimization

Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Curtius rearrangement | Sodium azide, acid precursor | Acetone, water | 0 to 25 °C | 60–76 | Sensitive to scale and time |

| Boc protection | Boc anhydride or tert-butyl chloroformate + base (Et3N) | DCM or acetone | 0 to 5 °C | 80–90 | Low temperature preferred |

| Purification | Crystallization or silica gel chromatography | Various | Ambient | — | Ensures >95% purity |

Scale-Up Considerations

- Larger scale reactions may require extended reaction times, which can reduce yield due to side reactions such as dehydrobromination or trapping of reactive intermediates by byproducts.

- Use of excess tert-butyllithium or optimized stoichiometry can suppress side reactions and improve yield.

- Continuous flow reactors have been suggested for industrial scale to improve heat and mass transfer, enhancing reproducibility and purity.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are routinely employed:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure, Boc group presence | tert-Butyl protons singlet ~1.4 ppm; cyclopropyl signals in characteristic regions |

| Mass Spectrometry (MS) | Molecular weight confirmation | [M+H]^+ ion peak consistent with molecular formula |

| Infrared Spectroscopy (IR) | Functional group identification | Strong carbamate C=O stretch (~1700 cm^-1), nitrile C≡N stretch (~2200 cm^-1) |

| Elemental Analysis | Purity and composition verification | Consistent with calculated C, H, N percentages |

| X-ray Crystallography (optional) | Stereochemistry and hydrogen bonding | Used in analogs to confirm 3D structure |

Research Discoveries and Applications

- The tert-butyl carbamate group is widely used as a protecting group in peptide synthesis and medicinal chemistry due to its stability under neutral and basic conditions and ease of removal under acidic conditions.

- Cyano-substituted cyclopropylmethyl carbamates serve as key intermediates in the synthesis of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.

- Studies indicate that cyclopropyl substitution can enhance metabolic stability and binding affinity in drug candidates.

- Optimization of the preparation method impacts downstream biological activity by influencing stereochemical purity and functional group integrity.

Summary Table: Key Data on Preparation of this compound

化学反応の分析

tert-Butyl (cyano(cyclopropyl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

科学的研究の応用

tert-Butyl (cyano(cyclopropyl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of tert-Butyl (cyano(cyclopropyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the cyclopropane ring or adjacent groups. These variations influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural Analogs and Properties

生物活性

Tert-Butyl (cyano(cyclopropyl)methyl)carbamate is a chemical compound with the molecular formula C10H16N2O2. Its unique structure, featuring a tert-butyl group, a cyano group, and a cyclopropyl moiety attached to a carbamate, has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The bulky tert-butyl group enhances its lipophilicity, while the cyano and cyclopropyl groups may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Structural Features | Tert-butyl, cyano, cyclopropyl |

| Physical State | Pale-yellow to yellow-brown liquid |

| Solubility | Moderate, influenced by steric factors |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development. For instance, it has shown potential as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) and other related enzymes .

Case Studies

- Inhibition Studies : In vitro assays demonstrated that this compound inhibits enzyme activity at nanomolar concentrations. For example, it was found to reduce the activity of NAAA effectively, which is crucial in the metabolism of endocannabinoids .

- Therapeutic Implications : The compound's ability to modulate metabolic pathways suggests potential therapeutic applications in treating conditions related to dysregulated endocannabinoid signaling. Further studies are needed to assess its efficacy in vivo and determine optimal dosing strategies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to the active sites of enzymes, leading to inhibition of their activity. This interaction may be facilitated by the structural features that enhance its affinity for target proteins.

Comparison with Similar Compounds

When compared to other carbamate derivatives, this compound stands out due to its unique combination of functional groups. This uniqueness may enhance its stability and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl carbamate | C3H7N3O2 | Simple structure; less bulky |

| Ethyl (cyanomethyl)(methyl)carbamate | C8H14N2O2 | Ethyl group instead of tert-butyl |

| This compound | C10H16N2O2 | Contains cyclopropyl; distinct steric properties |

Q & A

Q. Comparative Synthesis Methods

| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Boc Protection | DCM | TEA | 78–85 | 95 | |

| Optimized Boc Protection | THF | DMAP | 88–90 | 98 |

Basic Question: How is this compound characterized analytically?

Answer:

Standard characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and cyclopropane protons (δ 0.8–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 225.14 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2250 cm⁻¹ (C≡N stretch) .

Advanced Question: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The cyclopropane ring introduces ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions. For example:

- Acid-Catalyzed Hydrolysis : The carbamate group undergoes hydrolysis under acidic conditions (e.g., HCl/dioxane), releasing CO₂ and forming a cyclopropylamine intermediate. The strained ring may facilitate faster kinetics compared to non-cyclopropane analogs .

- Steric Effects : Substituents on the cyclopropane (e.g., cyano groups) can hinder nucleophilic attack, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from:

- Purity Variability : Impurities (e.g., unreacted Boc₂O) can skew results. Validate purity via HPLC (>98%) and quantify byproducts .

- Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to match physiological environments. For example, carbamate stability varies in acidic vs. neutral media .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as incorrect assignments may mislead activity interpretations .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust/mist) .

- Storage : Store in sealed containers at room temperature (RT), away from moisture and strong oxidizers .

Advanced Question: How can researchers address methodological challenges in purifying this compound?

Answer:

Common challenges include:

- High Polarity : Use gradient elution in chromatography (e.g., 5–30% ethyl acetate in hexane) to separate polar byproducts .

- Thermal Sensitivity : Avoid prolonged heating during rotary evaporation; use low-boiling solvents (e.g., DCM) .

- Cyano Group Stability : Prevent exposure to strong bases (e.g., NaOH), which may hydrolyze the nitrile to an amide .

Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- LogP Calculation : Use software like MarvinSuite to estimate logP ≈ 1.5, indicating moderate lipophilicity .

- Metabolic Stability : Molecular docking (e.g., AutoDock Vina) predicts CYP450 interactions. The tert-butyl group may reduce metabolism, enhancing half-life .

- ADMET Profiling : Tools like SwissADME predict moderate blood-brain barrier (BBB) permeability (TPSA ≈ 45 Ų) and low P-gp substrate risk .

Advanced Question: How is the compound’s stability under varying pH conditions evaluated for drug delivery applications?

Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS:

- Degradation Products : Identify cyclopropylamine and CO₂ as primary byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。